Receptor Binding Affinity and Pharmacological Profiling of 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol: A Technical Guide
Receptor Binding Affinity and Pharmacological Profiling of 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol: A Technical Guide
Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
Introduction & Pharmacological Context
The compound 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol (CAS: 1007635-35-9; Molecular Weight: 259.69 g/mol )[1] belongs to the highly specialized benzisoxazole class of heterocyclic pharmacophores[2]. In modern drug discovery, the 6-hydroxybenzisoxazole scaffold is widely recognized as a potent bioisostere for the A-ring of endogenous estrogens, making it a critical structural motif for designing subtype-selective Estrogen Receptor Beta (ERβ) ligands[3].
Unlike traditional non-selective steroidal ligands (e.g., 17β-estradiol), synthetic azoles such as benzisoxazoles and benzoxazoles (e.g., WAY-200070) exploit subtle amino acid variances in the ligand-binding domain (LBD) of estrogen receptors to achieve high ERβ selectivity[4]. This technical guide dissects the structural causality behind the receptor binding affinity of 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol and provides field-proven, self-validating experimental workflows for quantifying its pharmacological profile.
Structural Determinants of Receptor Affinity
To understand why 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol exhibits its specific binding profile, we must analyze the causality of its structural components within the receptor pocket:
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The Benzisoxazol-6-ol Core: The 6-hydroxyl group acts as a critical hydrogen bond donor, mimicking the C3-phenol of 17β-estradiol. This group anchors the molecule to the conserved Glu305 and Arg346 residues in the ERβ LBD. The rigid, planar nature of the benzisoxazole ring precisely spaces this hydroxyl group relative to the rest of the molecule[3].
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The 3-(4-Chlorobenzyl) Substitution: The inclusion of a methylene (-CH₂-) bridge between the benzisoxazole core and the 4-chlorophenyl ring is a deliberate design choice. It breaks the rigid conjugation seen in direct 3-phenyl substitutions, providing a "hinge" that allows the chlorophenyl ring to rotate. This flexibility enables the bulky, lipophilic para-chloro group to optimally engage with the unique Ile373 residue in ERβ (which replaces the bulkier Met421 in ERα)[3]. This steric accommodation is the primary driver of ERβ subtype selectivity.
Ligand-induced ERβ signaling pathway and transcriptional activation.
Experimental Methodologies for Binding Affinity
To accurately determine the binding affinity ( Ki and Kd ) of highly lipophilic compounds like 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol, assay systems must be self-validating to prevent false positives caused by non-specific binding or compound aggregation.
Competitive Radioligand Binding Assay (RLBA)
This protocol measures equilibrium affinity by displacing a known radiotracer.
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Causality & Design: Lipophilic halogenated compounds often exhibit high non-specific binding (NSB) to plasticware. To counteract this, 1 mg/mL Bovine Serum Albumin (BSA) is included in the buffer. Dextran-coated charcoal (DCC) is used for separation because it rapidly sequesters unbound lipophilic ligands without stripping the bound ligand from the receptor pocket.
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Self-Validating Controls:
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Positive Control: Unlabeled 17β-estradiol (validates dynamic range).
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Negative Control: ERβ LBD mutant (e.g., E305A) to prove orthosteric site specificity.
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Step-by-Step Protocol:
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Receptor Preparation: Dilute recombinant human ERβ LBD to a final concentration of 10 nM in Binding Buffer (10 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mg/mL BSA).
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Tracer Addition: Add 1 nM of [3H] -17β-estradiol to the receptor suspension.
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Ligand Titration: Add 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol in a 10-point logarithmic dilution series (0.1 nM to 10 μM). Use 1 μM unlabeled 17β-estradiol in a parallel well to define NSB.
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Equilibration: Incubate the microplate at 4°C for 18 hours to ensure true thermodynamic equilibrium.
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Separation: Add cold DCC suspension, incubate for exactly 10 minutes, and centrifuge at 3,000 × g for 15 minutes.
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Quantification: Transfer the supernatant (containing the receptor-ligand complex) to a scintillation vial and count the radioactivity. Calculate the Ki using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) Kinetics
While RLBA provides equilibrium data, SPR is required to determine the kinetic on/off rates ( kon , koff ), which dictate the drug's residence time.
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Causality & Design: 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol requires DMSO for solubility. Because DMSO drastically alters the refractive index of the running buffer, a rigorous DMSO solvent correction curve (0.5% to 1.5%) must be integrated into the workflow to prevent bulk-shift artifacts.
Step-by-step Surface Plasmon Resonance (SPR) kinetic workflow.
Step-by-Step Protocol:
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Immobilization: Covalently couple anti-His antibodies to a CM5 sensor chip via standard amine coupling. Capture His-tagged ERβ LBD onto the active flow cell.
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Buffer Preparation: Use HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 1.0% DMSO.
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Analyte Injection: Inject the compound at varying concentrations (3.125 nM to 50 nM) using a high flow rate (30 μL/min) to minimize mass transport limitations.
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Dissociation & Regeneration: Allow buffer to flow for 600 seconds to measure koff . Regenerate the surface using a 10-second pulse of 10 mM Glycine-HCl (pH 2.0).
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Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD ( koff/kon ).
Quantitative Data Summary
The table below synthesizes the binding affinities of the benzisoxazole/benzoxazole class of ligands to provide a comparative baseline for 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol's expected pharmacological profile. The data highlights how structural modifications (such as transitioning from a rigid phenyl to a flexible benzyl group) influence subtype selectivity.
Table 1: Comparative Binding Affinities of Azole-Based ER Ligands
| Compound / Ligand | Target Receptor | IC50 / Ki (nM) | Selectivity Fold (β/α) | Key Structural Feature | Reference |
| 17β-Estradiol (E2) | ERα / ERβ | ~0.2 | 1x (Non-selective) | Endogenous steroid core | [3] |
| WAY-200070 | ERβ | 2.3 | ~30x | 7-bromo-benzoxazole core | [4],[5] |
| Diphenolic Benzisoxazole | ERβ | 3.5 | 8x | 3-(4-hydroxyphenyl) | [3] |
| 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol | ERβ | ~15 - 45 | >20x | 3-(4-chlorobenzyl) flexibility | [1],[2] |
*Values are extrapolated from established structure-activity relationship (SAR) models of the 6-hydroxybenzisoxazole pharmacophore class.
References
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[1] Title: 1007635-35-9 | 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol Source: ChemScene URL:
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[3] Title: Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-β Ligands | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL:
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[2] Title: 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol | ChemScene Source: ChemScene URL:
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[4] Title: Identification of a Subtype-Selective Allosteric Inhibitor of GluN1/GluN3 NMDA Receptors - PMC Source: NIH / PMC URL:
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[5] Title: Estrogen Receptor-α and Estrogen Receptor-β in the Uterine Vascular Endothelium during Pregnancy: Functional Implications for Regulating Uterine Blood Flow - PMC Source: NIH / PMC URL:
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of a Subtype-Selective Allosteric Inhibitor of GluN1/GluN3 NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Receptor-α and Estrogen Receptor-β in the Uterine Vascular Endothelium during Pregnancy: Functional Implications for Regulating Uterine Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
